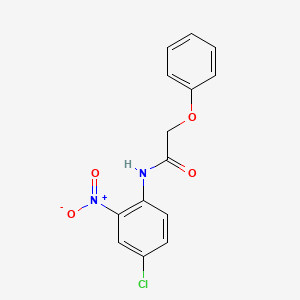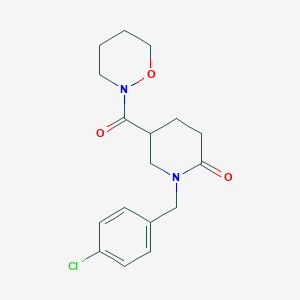
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide (NCPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCPA is a yellow crystalline solid that is soluble in organic solvents. It has been studied for its potential use as a pesticide, herbicide, and antifungal agent. In addition, NCPA has been investigated for its potential therapeutic properties, including its ability to inhibit cancer cell growth.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide is not fully understood, but studies have suggested that it may act by inhibiting key enzymes or pathways involved in cell growth and proliferation. In cancer cells, this compound has been shown to inhibit the activity of proteins involved in cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to cause liver and kidney damage at high doses. However, at lower doses, this compound has been shown to be relatively safe and well-tolerated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide is its potent activity against a wide range of pests and pathogens, making it a promising candidate for use in crop protection. In addition, this compound exhibits potent anticancer activity, making it a potential candidate for use in cancer therapy. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, more studies are needed to evaluate the safety and toxicity of this compound, particularly at lower doses.
Synthesemethoden
The synthesis of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide involves the reaction of 4-chloro-2-nitroaniline with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or ethyl acetate. The resulting product is purified by recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been extensively studied for its potential applications in various scientific fields. In the field of agriculture, this compound has been investigated as a potential pesticide, herbicide, and antifungal agent. Studies have shown that this compound exhibits potent activity against a wide range of pests and pathogens, making it a promising candidate for use in crop protection.
In the field of medicine, this compound has been investigated for its potential therapeutic properties. Studies have shown that this compound exhibits potent anticancer activity, with the ability to inhibit the growth of various cancer cell lines. In addition, this compound has been studied for its potential use in the treatment of fungal infections.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-6-7-12(13(8-10)17(19)20)16-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMQVFXEDROBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035414.png)


![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)
![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)

![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)

